3-[(4-Bromophenoxy)methyl]benzohydrazide

Antibacterial Enterococcus faecalis MIC

3-[(4-Bromophenoxy)methyl]benzohydrazide (CAS 406470-89-1) is a para-bromo-substituted benzohydrazide with validated antibacterial activity against Enterococcus faecalis (IC50 3.19 µM). Its defined electronic profile (XLogP3=2.5, TPSA=64.4 Ų) makes it an essential regioisomeric standard for SAR campaigns, complementing 2-bromo and 3-bromo analogs. The hydrazide moiety enables rapid library expansion via hydrazone derivatization, supporting hit-to-lead optimization and in silico ADME model calibration. Procurement ensures batch-to-batch consistency for reproducible assay outcomes.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.174
CAS No. 406470-89-1
Cat. No. B2792586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenoxy)methyl]benzohydrazide
CAS406470-89-1
Molecular FormulaC14H13BrN2O2
Molecular Weight321.174
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)Br
InChIInChI=1S/C14H13BrN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
InChIKeyIMRIYDAFYNLOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Bromophenoxy)methyl]benzohydrazide (CAS 406470-89-1): Structural Identity and Procurement-Relevant Chemical Profile


3-[(4-Bromophenoxy)methyl]benzohydrazide (CAS 406470-89-1) is a benzoic acid–derived benzohydrazide featuring a 4‑bromophenoxy substituent attached via a methylene bridge at the meta‑position of the phenyl ring [1]. Its molecular formula is C₁₄H₁₃BrN₂O₂, with a molecular weight of 321.17 g·mol⁻¹, a topological polar surface area of 64.4 Ų, and a calculated XLogP3 of 2.5 . The compound is catalogued under ChEBI:112404 and is available from specialty chemical suppliers as a research‑grade building block with typical purity specifications ≥95% .

Why 3-[(4-Bromophenoxy)methyl]benzohydrazide Cannot Be Casually Substituted with Other Benzohydrazide Analogs in Scientific Workflows


Benzohydrazide derivatives display widely divergent biological activities that are exquisitely sensitive to both the position and the nature of the substituent on the phenoxy ring. The 4‑bromophenoxy substitution pattern in this compound confers a distinct electronic profile and steric orientation that directly impacts molecular recognition events, whereas regioisomers such as the 2‑bromo or 3‑bromo analogues, as well as halogen‑deficient or para‑substituted variants, exhibit substantially altered target engagement, solubility, and off‑target profiles [1]. Consequently, replacing 3-[(4-Bromophenoxy)methyl]benzohydrazide with an in‑class congener without rigorous experimental validation risks invalidating structure‑activity relationships, compromising assay reproducibility, and generating misleading mechanistic conclusions.

Quantitative Differentiation Evidence for 3-[(4-Bromophenoxy)methyl]benzohydrazide Relative to Its Closest Analogs


Antibacterial Potency Against Enterococcus faecalis: A Direct Quantification for 3-[(4-Bromophenoxy)methyl]benzohydrazide

The antibacterial activity of 3-[(4-Bromophenoxy)methyl]benzohydrazide has been quantitatively determined against Enterococcus faecalis CECT 481, yielding an IC₅₀ value of 3.19 × 10³ nM (equivalent to 3.19 µM) [1]. While a direct head-to-head comparison with the 3‑bromo or 2‑bromo regioisomers under identical assay conditions is not available in the peer‑reviewed literature, class‑level structure‑activity relationship studies on benzohydrazide derivatives consistently demonstrate that para‑bromination confers superior antibacterial activity compared to ortho‑ or meta‑substituted analogues, attributable to optimized electronic parameters and reduced steric hindrance at the active site [2].

Antibacterial Enterococcus faecalis MIC

Regioisomeric Differentiation: The Critical Role of 4‑Bromo Substitution in Benzohydrazide SAR

The position of the bromine atom on the phenoxy ring profoundly modulates the electronic and steric properties of bromophenoxy‑substituted benzohydrazides. Literature SAR analysis indicates that the 4‑bromo (para) isomer of related benzohydrazide scaffolds exhibits a lower energy barrier for target binding and a more favorable dipole moment alignment compared to the 2‑bromo (ortho) and 3‑bromo (meta) congeners [1]. Although a direct side‑by‑side antibacterial comparison among the three regioisomers is not published, computational modeling and QSAR investigations consistently rank para‑halogenation as superior for achieving potent biological activity in benzohydrazide‑based antimicrobial and anticancer agents [2].

Structure-Activity Relationship Halogenation Regioisomer

Physicochemical Differentiator: Lipophilicity (XLogP3) of 3-[(4-Bromophenoxy)methyl]benzohydrazide Impacts Cellular Permeability

The calculated partition coefficient (XLogP3) for 3-[(4-Bromophenoxy)methyl]benzohydrazide is 2.5, reflecting the contribution of the 4‑bromophenoxy moiety to the overall lipophilicity . In the broader class of benzohydrazides, replacing a bromine atom with a hydrogen (des‑bromo analogue) reduces XLogP by approximately 1.0–1.5 units, while substituting with chlorine yields an intermediate value (XLogP ≈ 2.0–2.2) [1]. This difference in lipophilicity directly influences passive membrane permeability and, consequently, intracellular accumulation in whole‑cell assays.

Lipophilicity ADME Cell Permeability

Hydrogen Bonding Capacity: Topological Polar Surface Area (TPSA) as a Descriptor for Molecular Recognition

3-[(4-Bromophenoxy)methyl]benzohydrazide possesses a topological polar surface area (TPSA) of 64.4 Ų , which is within the optimal range (≤140 Ų) for oral bioavailability according to Lipinski's Rule of Five. The hydrazide functional group (–C(O)NHNH₂) contributes three hydrogen bond acceptors and two hydrogen bond donors, enabling specific polar interactions with biological targets. Compared to ester‑linked benzohydrazide analogues (TPSA typically 45–55 Ų), this compound offers increased hydrogen bonding capacity while remaining below the threshold associated with poor membrane permeability [1].

TPSA Hydrogen Bonding Drug-likeness

Optimal Research Applications for 3-[(4-Bromophenoxy)methyl]benzohydrazide Based on Its Differentiated Profile


Primary Screening for Gram‑Positive Antibacterial Activity

Leverage the documented IC₅₀ of 3.19 µM against Enterococcus faecalis CECT 481 [1] to position this compound as a positive control or hit‑identification candidate in high‑throughput screens targeting Gram‑positive bacterial pathogens. The 4‑bromo substitution is empirically associated with enhanced antibacterial potency in benzohydrazide libraries [2].

Structure‑Activity Relationship (SAR) Studies of Halogenated Benzohydrazides

Employ 3-[(4-Bromophenoxy)methyl]benzohydrazide as the para‑bromo reference in systematic SAR explorations. Its distinct electronic profile (XLogP3 = 2.5 ) and regioisomeric identity provide a critical data point when benchmarking against the 2‑bromo (CAS 438471‑32‑0) and 3‑bromo (CAS 438220‑29‑2) analogues to elucidate the optimal halogen position for target engagement [3].

Validation of Computational ADME and Permeability Models

Utilize the well‑characterized physicochemical parameters of 3-[(4-Bromophenoxy)methyl]benzohydrazide (XLogP3 = 2.5, TPSA = 64.4 Ų ) as a validation standard for in silico ADME prediction algorithms. The compound's balanced lipophilicity and polar surface area make it an ideal probe for calibrating cellular permeability and intracellular accumulation models.

Synthetic Intermediate for Hydrazone‑Based Compound Libraries

The reactive hydrazide moiety of 3-[(4-Bromophenoxy)methyl]benzohydrazide serves as a versatile synthetic handle for generating hydrazone and hydrazide‑hydrazone derivatives. This compound can be condensed with various aldehydes and ketones to rapidly expand a focused library of benzohydrazide‑based bioactive molecules, a strategy extensively validated in the development of antimicrobial and anticancer agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromophenoxy)methyl]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.